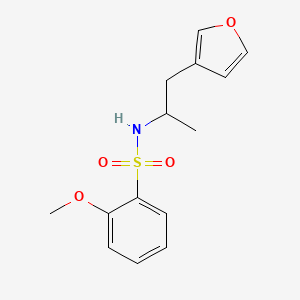![molecular formula C21H24FN3O2 B2555488 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097925-98-7](/img/structure/B2555488.png)
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H24FN3O2 and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine D-2 and Serotonin 5-HT2 Receptor Affinity
Research has identified compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, which is significant for neurological research and the development of treatments for disorders involving these pathways. For example, a study by Perregaard et al. (1992) synthesized a series of compounds exhibiting this receptor affinity, leading to potential applications in neuropharmacology and psychotropic drug development (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Antimycobacterial Activity
Compounds structurally related to the one have been evaluated for their antimycobacterial properties. Kumar et al. (2008) discovered a compound exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting its potential application in tuberculosis treatment research (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Crystal Structure Analysis for Drug Design
Crystal structure analysis of compounds can inform drug design by elucidating molecular conformations and interactions. A study by Shen et al. (2012) on marbofloxacin, a compound with a somewhat related structure, provides insights into molecular conformations useful for designing drugs with specific binding properties (Shen, Qian, Gu, & Hu, 2012).
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolic pathways of compounds is crucial for drug development. Teffera et al. (2013) studied a novel anaplastic lymphoma kinase (ALK) inhibitor, focusing on its metabolic stability and pharmacokinetics, which is relevant for designing compounds with improved bioavailability and efficacy (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Antimicrobial Studies
The synthesis and evaluation of amide derivatives of quinolone for their antimicrobial properties have been researched, indicating the potential for compounds like the one to serve as bases for developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
properties
IUPAC Name |
2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15-2-7-19(26)25(23-15)14-16-8-12-24(13-9-16)20(27)21(10-11-21)17-3-5-18(22)6-4-17/h2-7,16H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLFUVWNYZTYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

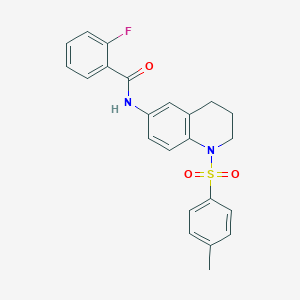
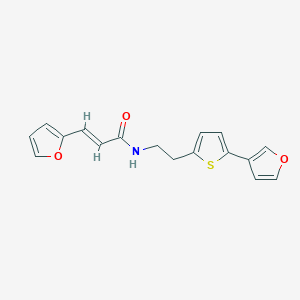
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2555407.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)
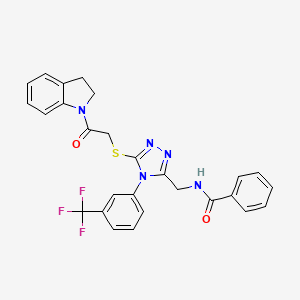

![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)
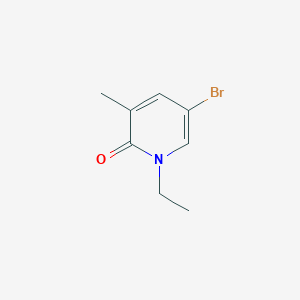
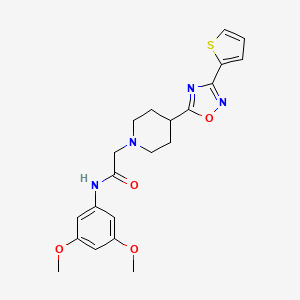

![(2S)-4-Methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid](/img/structure/B2555426.png)
![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)
